Dihydroproscar
Overview
Description
Dihydroproscar, also known as N-tert-butyl-3-oxo-4-aza-5α-androstane-17β-carboxamide, is a synthetic compound with the molecular formula C23H38N2O2. It is a derivative of Finasteride, a well-known medication used to treat benign prostatic hyperplasia and male pattern baldness. This compound is primarily used as an intermediate in the synthesis of Finasteride and other related compounds .
Scientific Research Applications
Dihydroproscar has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of Finasteride and other related compounds.
Biology: Studied for its effects on steroid metabolism and enzyme inhibition.
Medicine: Investigated for potential therapeutic uses in treating conditions related to androgen metabolism.
Industry: Utilized in the production of pharmaceuticals and as a research tool in drug development
Mechanism of Action
Target of Action
Dihydroproscar, also known as Dihydrofinasteride, primarily targets the enzyme 5α-reductase . This enzyme plays a crucial role in the conversion of testosterone to dihydrotestosterone (DHT), a more potent androgen. By inhibiting 5α-reductase, this compound reduces the levels of DHT, which is often implicated in conditions like benign prostatic hyperplasia (BPH) and male pattern baldness .
Mode of Action
This compound acts as a mechanism-based inhibitor of 5α-reductase . It forms an enzyme-bound NADP-dihydrofinasteride adduct during the inhibitory process . This interaction results in the reduction of DHT levels, thereby mitigating the effects of conditions associated with high DHT levels.
Pharmacokinetics
Finasteride is well-absorbed after oral administration, widely distributed in the body, metabolized in the liver, and excreted in feces and urine .
Safety and Hazards
Safety data sheets suggest avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes when handling "Dihydroproscar" . It’s also recommended to use personal protective equipment, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
Preparation Methods
Synthetic Routes and Reaction Conditions
Dihydroproscar is synthesized through a series of chemical reactions starting from 4-androstene-3,17-dione. The synthetic route involves the following steps :
Dehydration: Removal of water molecules to form a double bond.
Amidation: Formation of an amide bond by reacting with an amine.
Ketone Condensation: Formation of a ketone group through condensation reactions.
Hydrogenation: Addition of hydrogen to reduce double bonds and form the final product.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical reactors and precise control of reaction conditions to ensure high yield and purity. The process typically includes:
Temperature Control: Maintaining optimal temperatures for each reaction step.
Catalysts: Using catalysts to accelerate reaction rates.
Purification: Employing techniques such as crystallization and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Dihydroproscar undergoes several types of chemical reactions, including:
Oxidation: Conversion of the compound to its oxidized form.
Reduction: Addition of hydrogen to reduce double bonds.
Substitution: Replacement of functional groups with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.
Substitution: Various halogenating agents and nucleophiles are employed for substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of this compound, which can be further used in the synthesis of other pharmaceutical compounds .
Comparison with Similar Compounds
Similar Compounds
Finasteride: A direct derivative used to treat benign prostatic hyperplasia and male pattern baldness.
Dutasteride: Another 5α-reductase inhibitor with a similar mechanism of action.
Epristeride: A non-steroidal 5α-reductase inhibitor.
Uniqueness
Dihydroproscar is unique in its specific structure, which allows it to be used as an intermediate in the synthesis of Finasteride. Its ability to inhibit 5α-reductase makes it valuable in both research and pharmaceutical applications .
Properties
IUPAC Name |
(1S,3aS,3bS,5aR,9aR,9bS,11aS)-N-tert-butyl-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,8,9,9b,10,11-tetradecahydroindeno[5,4-f]quinoline-1-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H38N2O2/c1-21(2,3)25-20(27)17-8-7-15-14-6-9-18-23(5,13-11-19(26)24-18)16(14)10-12-22(15,17)4/h14-18H,6-13H2,1-5H3,(H,24,26)(H,25,27)/t14-,15-,16-,17+,18+,22-,23+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOIUUCNFVDJSJK-WSBQPABSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2C(=O)NC(C)(C)C)CCC4C3(CCC(=O)N4)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2C(=O)NC(C)(C)C)CC[C@@H]4[C@@]3(CCC(=O)N4)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H38N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40432068 | |
Record name | Dihydroproscar | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40432068 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
98319-24-5 | |
Record name | Dihydrofinasteride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098319245 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dihydroproscar | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40432068 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (4aR,4bS,6aS,7S,9aS,9bS,11aR)-N-(tert-butyl)-4a,6a-dimethyl-2- oxohexadecahydro-1H-indeno[5,4-f]quinoline-7-carboxamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DIHYDROFINASTERIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YXO6UEY0UP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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